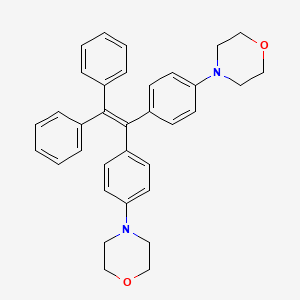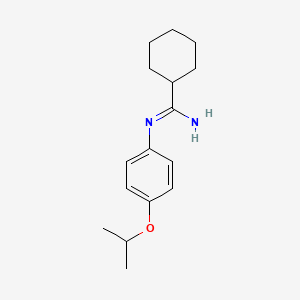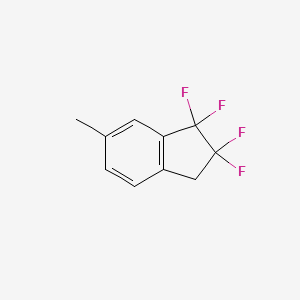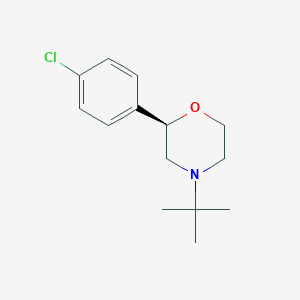
C13H12Cl2N6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C13H12Cl2N6S is a member of the imidazo[2,1-b]thiazole family. This compound is known for its potential antitumor properties and has been studied extensively for its pharmacological behavior . It is characterized by the presence of chlorine atoms, which contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C13H12Cl2N6S typically involves the reaction of 2,4-dichloro-5-nitrophenylhydrazine with imidazo[2,1-b]thiazole derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
C13H12Cl2N6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
科学研究应用
C13H12Cl2N6S has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antitumor agent.
Medicine: Investigated for its pharmacological properties, including anticancer activity.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of C13H12Cl2N6S involves the inhibition of tyrosine kinase receptors, which are crucial for cell signaling and growth . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells. The molecular targets include various proteins involved in cell proliferation and survival pathways.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents.
Thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
C13H12Cl2N6S is unique due to the presence of chlorine atoms, which enhance its biological activity and make it a potent antitumor agent. Its specific mechanism of action and molecular targets also distinguish it from other similar compounds .
属性
分子式 |
C13H12Cl2N6S |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H12Cl2N6S/c1-7-5-11(18-17-7)12-19-20-13(21(12)16)22-6-8-9(14)3-2-4-10(8)15/h2-5H,6,16H2,1H3,(H,17,18) |
InChI 键 |
CLYDBCBBAHKZAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)


![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)



![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)


